N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide

Description

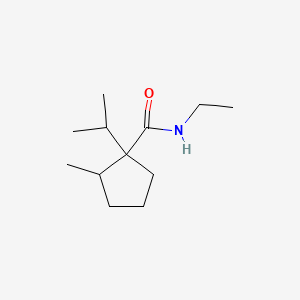

N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide (CAS 56471-14-8) is a cyclopentanecarboxamide derivative characterized by a substituted cyclopentane ring with ethyl, methyl, and isopropyl functional groups. Its molecular formula is C₁₂H₂₃NO, and its structure features a carboxamide group at position 1 of the cyclopentane ring, with additional branching at positions 2 and 1-(1-methylethyl) (isopropyl) .

Properties

CAS No. |

56471-14-8 |

|---|---|

Molecular Formula |

C12H23NO |

Molecular Weight |

197.32 g/mol |

IUPAC Name |

N-ethyl-2-methyl-1-propan-2-ylcyclopentane-1-carboxamide |

InChI |

InChI=1S/C12H23NO/c1-5-13-11(14)12(9(2)3)8-6-7-10(12)4/h9-10H,5-8H2,1-4H3,(H,13,14) |

InChI Key |

XDJYXLAMICXHRP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1(CCCC1C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid derivatives with appropriate amines under controlled conditions. One common method involves the use of N-ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxylic acid chloride, which reacts with ethylamine in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxamide group to amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted amides.

Scientific Research Applications

Fatty Acid Synthase Inhibition

One of the prominent applications of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide is its role as an inhibitor of Fatty Acid Synthase (FAS). FAS is a crucial enzyme involved in lipogenesis, which is the metabolic process of synthesizing fatty acids. Inhibition of this enzyme can lead to beneficial metabolic effects, particularly in the treatment of obesity and type 2 diabetes. Studies have shown that compounds targeting FAS can reduce food intake and modulate lipid metabolism, making them potential candidates for obesity management therapies .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been suggested that derivatives of cyclopentanecarboxamide can be used in the treatment of various inflammatory conditions such as rheumatoid arthritis and Crohn's disease. The mechanism involves modulation of inflammatory pathways, potentially reducing symptoms associated with these diseases .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects. Compounds with similar structures have been studied for their ability to protect against neurodegeneration and cognitive decline associated with diseases such as Alzheimer's and Parkinson's. The neuroprotective mechanism may involve inhibition of neuroinflammatory processes and protection against oxidative stress .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Ethyl-2-methyl-1-(1-methylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Key Comparisons :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃ in 2c ) reduce melting points, likely due to decreased crystallinity. The target compound’s aliphatic substituents (ethyl, isopropyl) may further lower melting points compared to aromatic analogs.

Ester Derivatives from Patent Literature

highlights methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride, an ester derivative with a methylamino group . Key distinctions from the target compound include:

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Functional Group | Carboxamide (-CONH₂) | Ester (-COOCH₃) |

| Substituents | Ethyl, isopropyl, methyl | Methylamino (-NHCH₃) |

| Synthetic Yield | Not reported | 78% (ester intermediate) |

The ester group in the patent compound increases electrophilicity, making it more reactive in hydrolysis reactions compared to the stable carboxamide group in the target compound.

Physicochemical Properties

| Property | Target Compound | Cyclohexane Analog | 2a (Phenylamino) |

|---|---|---|---|

| Molecular Weight | 197.32 g/mol | 197.32 g/mol | 218.29 g/mol |

| Polarity | Moderate (aliphatic substituents) | Similar | High (aromatic) |

| Predicted LogP | ~3.5 (estimated) | ~3.2 | ~2.8 |

The target compound’s higher LogP suggests greater lipophilicity, advantageous for membrane permeability in drug design.

Biological Activity

Morpholine sulfamate is a compound that has garnered attention for its diverse biological activities. This article provides an overview of the pharmacological properties, mechanisms of action, and relevant research findings regarding morpholine sulfamate, supported by data tables and case studies.

Overview of Morpholine Sulfamate

Morpholine sulfamate is a derivative of morpholine, characterized by the presence of a sulfamate group. The morpholine moiety is known for its ability to enhance solubility and biological activity through hydrogen bonding and hydrophobic interactions with target proteins . This compound has been investigated for its potential applications in various therapeutic areas, including antibacterial, anti-inflammatory, and antitumor activities.

Biological Activities

1. Antibacterial Activity

Morpholine sulfamate derivatives have shown significant antibacterial properties. A study indicated that morpholine-modified ruthenium-based agents exhibited potent activity against Staphylococcus aureus, with complete inhibition at minimal inhibitory concentrations (MIC) . The introduction of morpholine into antibiotic structures has been linked to enhanced antibacterial efficacy due to improved solubility and interaction with bacterial proteins.

2. Antitumor Activity

Recent research highlighted the potential of morpholine-based compounds in cancer therapy. Morpholine-acetamide derivatives demonstrated significant inhibitory effects on ovarian cancer cell lines and were found to interact with hypoxia-inducible factor 1-alpha (HIF-1α), suggesting a mechanism for their antitumor activity . The study employed molecular docking analyses to elucidate binding affinities and interactions with target proteins.

3. Anti-inflammatory Effects

Morpholine derivatives have also been explored for their anti-inflammatory properties. In vitro studies showed that morpholine-containing compounds could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of morpholine sulfamate can be attributed to several mechanisms:

- Hydrogen Bonding : The nitrogen atom in the morpholine ring enhances solubility and facilitates interactions with biological targets .

- Molecular Interactions : Morpholine derivatives can form stable complexes with proteins, influencing their function and activity .

- Inhibition of Enzymatic Activity : Some studies have reported that morpholine derivatives inhibit key enzymes involved in cancer progression and inflammation .

Case Study 1: Antibacterial Efficacy

A series of morpholine-modified ruthenium complexes were synthesized and tested against various bacterial strains. The results indicated that these complexes exhibited robust antibacterial activity, particularly against resistant strains such as Staphylococcus aureus. The study concluded that the incorporation of morpholine significantly enhanced the antibacterial potency of the metal complexes.

Case Study 2: Antitumor Potential

In a study focused on ovarian cancer, several morpholine-acetamide derivatives were evaluated for their cytotoxic effects. The results showed that these compounds inhibited cell proliferation in a dose-dependent manner, with some derivatives achieving IC50 values lower than those of standard chemotherapeutic agents. This suggests that morpholine-based compounds could serve as lead molecules for developing new cancer therapies .

Data Tables

Table 1: Antibacterial Activity of Morpholine Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Morpholine-Ru(II)-3 | 0.5 | Staphylococcus aureus |

| Morpholine-Ru(II)-4 | 1.0 | Escherichia coli |

| Morpholine-Ru(II)-5 | 0.8 | Pseudomonas aeruginosa |

Table 2: Cytotoxicity of Morpholine-Acetamide Derivatives on Ovarian Cancer Cells

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.